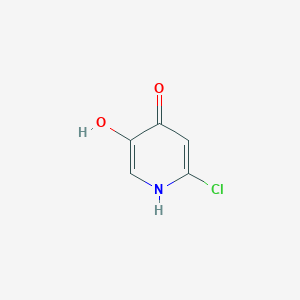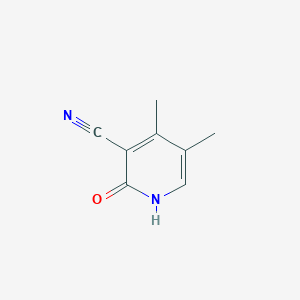![molecular formula C8H12Cl2N2 B8190705 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B8190705.png)
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2. It is a white solid with a molecular weight of 207.1 g/mol
Méthodes De Préparation
The synthesis of 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyridine and other reagents.
Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperatures to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific diseases.
Mécanisme D'action
The mechanism of action of 2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with molecular targets and pathways within cells. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride can be compared with other similar compounds, such as:
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: This compound lacks the dihydrochloride component and may have different chemical properties and reactivity.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine derivatives:
Pyrrolopyrazine derivatives: These compounds share a similar core structure but differ in their specific substituents and biological activities.
The uniqueness of this compound lies in its specific chemical structure and the presence of the dihydrochloride component, which may influence its solubility, stability, and reactivity in various contexts.
Propriétés
IUPAC Name |
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-6-2-3-7-4-9-5-8(7)10-6;;/h2-3,9H,4-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVDDCGRGNZWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CNC2)C=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid](/img/structure/B8190633.png)
![3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride](/img/structure/B8190642.png)

![7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine](/img/structure/B8190653.png)









